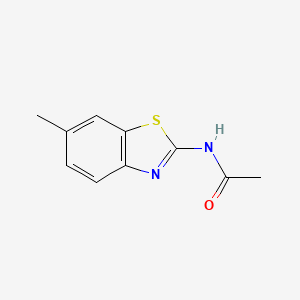

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-4-8-9(5-6)14-10(12-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBAMNNPZLPNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Properties of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzothiazoles

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering an increasing number of infections difficult to treat and escalating morbidity, mortality, and healthcare costs. The World Health Organization has highlighted the urgent need for innovative antibiotics to combat this growing threat. In this context, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutic agents. Among these, the benzothiazole nucleus is of significant interest to medicinal chemists due to its wide range of pharmacological activities.[1]

Benzothiazole derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anticonvulsant properties.[2] The versatility of the benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, allows for structural modifications that can modulate its biological effects. Notably, derivatives of 2-aminobenzothiazole have been a particular focus of research in the quest for new antimicrobial agents.

This technical guide provides a comprehensive overview of the antimicrobial properties of a specific derivative, N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. We will delve into its synthesis, physicochemical characteristics, postulated mechanisms of antimicrobial action, and detailed protocols for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective agents.

Physicochemical Properties and Synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂OS | Calculated |

| Molecular Weight | 206.27 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Melting Point | Not specifically reported; related compounds have melting points in the range of 140-220°C.[3][4] | Literature Analogy |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | --- |

Synthesis Pathway

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is typically achieved through a two-step process, starting from p-toluidine. The first step involves the synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, followed by its acylation.

Step 1: Synthesis of 2-amino-6-methylbenzothiazole

A common and effective method for the synthesis of 2-amino-6-methylbenzothiazole is the reaction of p-toluidine with sodium thiocyanate in the presence of a halogen, such as bromine, or by using sulfuryl chloride.[5]

Protocol:

-

Dissolve p-toluidine in a suitable solvent like chlorobenzene.

-

Add concentrated sulfuric acid dropwise to form the p-toluidine sulfate salt.

-

To this suspension, add sodium thiocyanate and heat the mixture.

-

The thiourea derivative is then cyclized using sulfuryl chloride, with the temperature carefully controlled.

-

The resulting 2-amino-6-methylbenzothiazole can be purified by recrystallization.

Step 2: Synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

The final compound is synthesized by the acylation of 2-amino-6-methylbenzothiazole with acetic anhydride or acetyl chloride.

Protocol:

-

Dissolve 2-amino-6-methylbenzothiazole in a suitable solvent such as acetic acid.

-

Add acetic anhydride to the solution.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the product, N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, will precipitate and can be collected by filtration and purified by recrystallization from a solvent like ethanol.

Caption: Synthesis pathway of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide.

Postulated Mechanisms of Antimicrobial Action

While the specific mechanism of action for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has not been definitively elucidated, the broader class of benzothiazole derivatives has been shown to exert antimicrobial effects through various mechanisms.[2] The primary proposed targets are essential bacterial enzymes.

One of the most cited mechanisms is the inhibition of DNA gyrase .[2] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, benzothiazole derivatives can disrupt these vital cellular processes, leading to bacterial cell death.

Other potential mechanisms of action for benzothiazole derivatives include:

-

Inhibition of Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, an essential pathway for nucleic acid synthesis.[6]

-

Inhibition of Dihydropteroate Synthase: This enzyme is critical for folate synthesis, a pathway targeted by sulfonamide antibiotics.[2]

-

Inhibition of Tyrosine Kinase: Bacterial tyrosine kinases are involved in various cellular processes, including capsule formation and stress response.[2]

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Methodologies for Antimicrobial Evaluation

A systematic and robust evaluation of antimicrobial activity is crucial to determine the potential of a novel compound. The following protocols are based on established methodologies for antimicrobial susceptibility testing.[7][8][9]

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

-

Inoculation of Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Application of Compound: Impregnate sterile paper discs with a known concentration of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

-

Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate. Include a positive control (a disc with a standard antibiotic) and a negative control (a disc with the solvent only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

-

Preparation of Compound Dilutions: Prepare a stock solution of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in DMSO. Perform two-fold serial dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Preparation of Inoculum: Prepare a bacterial inoculum as described for the Kirby-Bauer assay and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Experimental workflow for antimicrobial screening.

Table 2: Illustrative Template for Presenting Antimicrobial Activity Data

| Test Microorganism | Gram Stain | MIC (µg/mL) of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] |

| Bacillus subtilis | Positive | [Insert Data] | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] |

| Candida albicans | Fungal | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion and Future Directions

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide belongs to a class of compounds with demonstrated antimicrobial potential. While further specific studies on this particular derivative are warranted, the established antimicrobial activity of the benzothiazole scaffold makes it a compelling candidate for further investigation. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of its antimicrobial properties. Future research should focus on elucidating its precise mechanism of action, evaluating its activity against a broader panel of resistant pathogens, and conducting in vivo efficacy and toxicity studies to assess its therapeutic potential.

References

-

Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

- Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology and Applied Biochemistry.

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available from: [Link]

- Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals.

- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Current Medicinal Chemistry.

-

N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. (2014). PMC. Available from: [Link]

-

N-(1,3-Benzothiazol-2-yl)acetamide. (2013). PMC. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氨基-6-甲基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Vanguard of Discovery: A Technical Guide to the Therapeutic Applications of 2-Amino-6-Methylbenzothiazole Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-6-methylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of these compounds, with a particular focus on their anticancer, antimicrobial, and neuroprotective activities. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to empower researchers and drug development professionals to explore and expand upon the promising therapeutic landscape of 2-amino-6-methylbenzothiazole derivatives. Through a synthesis of technical accuracy and practical insights, this guide serves as an authoritative resource for advancing the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Versatility of the 2-Amino-6-Methylbenzothiazole Core

The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, is a cornerstone in the development of pharmacologically active agents.[1][2] The inherent structural features of this scaffold, including its aromaticity, planarity, and the presence of heteroatoms, facilitate diverse interactions with biological targets. Among the various substituted benzothiazoles, the 2-amino-6-methylbenzothiazole moiety has garnered considerable attention as a versatile pharmaceutical intermediate and a foundational building block for novel drug candidates.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[4][5][6] This guide will provide a detailed exploration of the therapeutic applications of 2-amino-6-methylbenzothiazole derivatives, with a focus on the experimental methodologies and mechanistic insights that underpin their development.

Synthesis of 2-Amino-6-Methylbenzothiazole and Its Derivatives: A Practical Approach

The synthesis of the core 2-amino-6-methylbenzothiazole structure is a critical first step in the development of its therapeutic derivatives. A common and effective method involves the reaction of p-toluidine with a thiocyanate salt in the presence of an oxidizing agent. This process, often referred to as the Hugershoff reaction, provides a reliable route to the desired benzothiazole ring system.

Experimental Protocol: Synthesis of 2-Amino-6-Methylbenzothiazole

This protocol outlines a robust method for the laboratory-scale synthesis of the 2-amino-6-methylbenzothiazole intermediate.[7][8]

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Ethanol

-

Activated Carbon (e.g., Norit)

-

Concentrated Ammonium Hydroxide

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve p-toluidine in chlorobenzene.

-

Slowly add concentrated sulfuric acid dropwise to form a fine suspension of p-toluidine sulfate.

-

Add sodium thiocyanate to the suspension and heat the mixture at 100°C for approximately 3 hours.

-

Cool the reaction mixture and proceed with the appropriate workup to isolate the intermediate p-tolylthiourea.

-

The subsequent oxidative cyclization to form 2-amino-6-methylbenzothiazole can be achieved through various methods, including the use of bromine or sulfuryl chloride.

-

After the reaction is complete, the mixture is cooled and made alkaline with concentrated ammonium hydroxide to precipitate the crude product.

-

The crude 2-amino-6-methylbenzothiazole is then purified by recrystallization from hot ethanol, often with the addition of activated carbon to remove colored impurities. The purified product is a pale yellow granular solid.[7][8]

Synthesis of Schiff Base Derivatives

A common strategy to diversify the 2-amino-6-methylbenzothiazole scaffold is through the formation of Schiff bases. This involves the condensation reaction between the primary amino group of the benzothiazole and an aromatic aldehyde or ketone.

Experimental Protocol: Synthesis of 2-Amino-6-Methylbenzothiazole Schiff Bases

This protocol provides a general method for the synthesis of Schiff base derivatives.[9][10][11][12]

Materials:

-

2-Amino-6-methylbenzothiazole

-

Substituted aromatic aldehyde (e.g., o-vanillin)

-

Absolute Ethanol

-

Piperidine (catalyst)

-

Carbon Tetrachloride (for recrystallization)

Procedure:

-

Dissolve 2-amino-6-methylbenzothiazole in absolute ethanol in a round-bottom flask.

-

Add the desired aromatic aldehyde to the solution, followed by a catalytic amount of piperidine.

-

Reflux the reaction mixture for 3-4 hours.

-

Allow the mixture to cool, during which the Schiff base product will precipitate.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield the crystalline Schiff base.[9]

Anticancer Applications: Targeting the Hallmarks of Cancer

2-Amino-6-methylbenzothiazole derivatives have demonstrated significant potential as anticancer agents, with activities against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition and Beyond

A prominent mechanism of anticancer activity for many benzothiazole derivatives is the inhibition of protein kinases. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[13] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[14]

-

PI3Kα Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Derivatives of 2-aminobenzothiazole have been developed as inhibitors of the PI3Kα isoform.

-

Ki-67 Inhibition: Ki-67 is a protein that is strictly associated with cell proliferation and serves as a prognostic and predictive biomarker in several cancers. A palladium(II) complex of 2-amino-6-methylbenzothiazole has been shown to inhibit the growth of colon carcinoma, with molecular docking studies suggesting that the inhibition of Ki-67 is a probable mechanistic pathway for its anticancer activity.[3][15][16][17]

Quantitative Data: Anticancer Activity of 2-Amino-6-Methylbenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-amino-6-methylbenzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Target Cell Line | IC50 (µM) | Reference |

| Palladium(II) Complex | Colon Carcinoma | 12.34 ± 0.74 | [3] |

| 2-amino-6-methylbenzothiazole (ligand) | Colon Carcinoma | 389.45 ± 5.14 | [3] |

| Substituted Pyrimidine Derivative | Lung, Breast, Renal Cancer | Varies | [18] |

| Indole-based Hydrazine Carboxamide | HT29 (Colon) | 0.015 | [18] |

| Indole-based Hydrazine Carboxamide | H460 (Lung) | 0.28 | [18] |

| Indole-based Hydrazine Carboxamide | A549 (Lung) | 1.53 | [18] |

| Indole-based Hydrazine Carboxamide | MDA-MB-231 (Breast) | 0.68 | [18] |

| Naphthalimide Derivative | HT-29 (Colon) | 3.72 ± 0.3 | [18] |

| Naphthalimide Derivative | A549 (Lung) | 4.074 ± 0.3 | [18] |

| Naphthalimide Derivative | MCF-7 (Breast) | 7.91 ± 0.4 | [18] |

| Sulphonamide-based Derivative | MCF-7 (Breast) | 34.5 | [18] |

| Sulphonamide-based Derivative | HeLa (Cervical) | 44.15 | [18] |

| Sulphonamide-based Derivative | MG63 (Osteosarcoma) | 36.1 | [18] |

Experimental Workflows for Anticancer Activity Assessment

Caption: A streamlined workflow for the discovery and development of novel anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][16][19][20]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

2-Amino-6-methylbenzothiazole derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14][16]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a compound against VEGFR-2 kinase.[1][4][13][21][22]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compound

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo™)

-

White 96-well plate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a white 96-well plate, add the kinase buffer, ATP, and kinase substrate to each well.

-

Add the test compound at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the luminescence-based detection reagent.

-

Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Amino-6-methylbenzothiazole derivatives have shown promise as potent antimicrobial agents against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, and key metabolic pathways.

Quantitative Data: Antimicrobial Activity of 2-Amino-6-Methylbenzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Schiff Base Analogue 46a | E. coli | 15.62 | [23] |

| Schiff Base Analogue 46a | P. aeruginosa | 15.62 | [23] |

| Schiff Base Analogue 46b | E. coli | 15.62 | [23] |

| Schiff Base Analogue 46b | P. aeruginosa | 15.62 | [23] |

| 2-Arylbenzothiazole 25a | E. faecalis | ~1 µM | [23] |

| 2-Arylbenzothiazole 25a | K. pneumoniae | 2.03 µM | [23] |

| 2-Arylbenzothiazole 25b | E. faecalis | ~1 µM | [23] |

| 2-Arylbenzothiazole 25b | K. pneumoniae | 1.04 µM | [23] |

| 2-Arylbenzothiazole 25c | E. faecalis | ~1 µM | [23] |

| 2-Arylbenzothiazole 25c | K. pneumoniae | 1.04 µM | [23] |

| Furan Benzothiazole 107b | S. cerevisiae | 1.6 µM | [23] |

| Furan Benzothiazole 107d | S. cerevisiae | 3.13 µM | [23] |

Experimental Workflow for Antimicrobial Activity Assessment

Caption: A systematic approach for the discovery and evaluation of new antimicrobial agents.

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-Amino-6-methylbenzothiazole derivative test compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism at a standardized concentration

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. 2-Amino-6-methylbenzothiazole derivatives are being investigated for their neuroprotective potential, with some compounds showing promise as inhibitors of key enzymes implicated in these disorders.

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters, such as dopamine. The inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity is associated with oxidative stress, a key factor in the pathology of several neurodegenerative diseases. Certain 6-hydroxybenzothiazole-2-carboxamide derivatives have been identified as potent and selective MAO-B inhibitors, suggesting their potential for neuroprotection.

Experimental Workflow for Neuroprotective Activity Assessment

Caption: A comprehensive workflow for the development of neuroprotective therapeutics.

This protocol describes a fluorometric method to assess the inhibitory activity of compounds against MAO-B.[24][25][26]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Assay buffer

-

Test compound

-

Reference inhibitor (e.g., Selegiline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor.

-

In a 96-well black microplate, add the MAO-B enzyme solution to each well.

-

Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add the assay buffer.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-amino-6-methylbenzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing critical unmet medical needs in oncology, infectious diseases, and neurodegeneration. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective 2-amino-6-methylbenzothiazole-based drug candidates.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-amino-6-methylbenzothiazole core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Novel Target Identification: Exploring the potential of these derivatives to interact with other biologically relevant targets could unveil new therapeutic applications.

-

Advanced Drug Delivery Systems: The development of innovative drug delivery strategies could enhance the efficacy and reduce the potential side effects of these compounds.

-

In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical studies will be essential to translate the promising in vitro activities of these derivatives into tangible therapeutic benefits for patients.

By continuing to explore the rich chemical space of 2-amino-6-methylbenzothiazole derivatives, the scientific community is well-positioned to unlock new frontiers in drug discovery and development, ultimately leading to the creation of the next generation of life-saving medicines.

References

-

Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR. Available at: [Link].

-

Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations | Request PDF. ResearchGate. Available at: [Link].

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link].

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].

-

Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link].

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link].

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. Available at: [Link].

-

Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. JOCPR. Available at: [Link].

-

Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. SpringerLink. Available at: [Link].

-

2-Amino-6-methylbenzothiazole: A Versatile Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC. Available at: [Link].

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. ResearchGate. Available at: [Link].

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link].

-

Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available at: [Link].

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link].

-

SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry. Available at: [Link].

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link].

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link].

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link].

-

Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR. Available at: [Link].

-

Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. SciSpace. Available at: [Link].

-

Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link].

-

SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. CIBTech. Available at: [Link].

-

Cryo-EM structures of PI3Kα reveal conformational changes during inhibition and activation. Science. Available at: [Link].

-

Ki-67 Cell Proliferation Assay. Creative Bioarray. Available at: [Link].

-

Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link].

-

Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. MDPI. Available at: [Link].

-

In vitro VEGFR-2 inhibitory assay.. ResearchGate. Available at: [Link].

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link].

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link].

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. Available at: [Link].

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Available at: [Link].

-

Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. CVR College of Engineering. Available at: [Link].

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link].

-

Laboratory protocols for Ki-67 immunostains in the 12 participating pathology institutes.. ResearchGate. Available at: [Link].

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available at: [Link].

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC. Available at: [Link].

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. scispace.com [scispace.com]

- 12. cibtech.org [cibtech.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. clyte.tech [clyte.tech]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. flore.unifi.it [flore.unifi.it]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes & Protocols for Green Synthesis of Benzothiazole Derivatives

A Senior Application Scientist's Guide to Sustainable and Efficient Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Green Chemistry in Benzothiazole Synthesis

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry and material science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditionally, the synthesis of these vital heterocyclic compounds has often relied on methods that utilize hazardous solvents, harsh reaction conditions, and generate significant chemical waste, running counter to the increasing need for sustainable scientific practices.[1] This guide provides a comprehensive overview of modern, green chemistry approaches for the synthesis of benzothiazole derivatives. By leveraging techniques such as microwave and ultrasound irradiation, employing benign solvent systems, and utilizing catalyst-free or metal-free conditions, researchers can significantly reduce the environmental impact of their work while often improving reaction efficiency, yields, and purity.[1][4]

This document is designed to be a practical resource, offering not just theoretical background but also detailed, field-proven protocols and insights into the causality behind experimental choices. Our focus is on providing self-validating systems that are robust, reproducible, and aligned with the principles of green chemistry.

Core Green Synthetic Strategies

The green synthesis of benzothiazoles primarily revolves around the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or esters.[5][6] The innovation lies in the energy sources, reaction media, and catalytic systems employed to drive this transformation efficiently and sustainably.

Microwave-Assisted Synthesis: Rapid, Efficient, and Energy-Saving

Microwave irradiation has emerged as a powerful tool in green chemistry, offering uniform heating and dramatically accelerated reaction rates.[1] This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[7][8]

Causality Behind Microwave Efficiency:

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid, localized heating. This avoids the slow and inefficient process of thermal conduction associated with conventional heating, leading to a significant reduction in reaction time and energy consumption.[1] For the synthesis of benzothiazoles, this rapid heating can overcome activation energy barriers more efficiently, often minimizing the formation of side products.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol is adapted from a method demonstrating high yields and short reaction times.[1][3][7]

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Ethanol (as a green solvent)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and the desired hydroxy aromatic aldehyde (10 mmol).[7]

-

Add a minimal amount of ethanol to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a controlled power (e.g., 160-560 W) and temperature (e.g., 80-120°C) for a short duration (typically 5-10 minutes).[1][8][9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution. Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from methanol or ethanol to obtain the pure 2-arylbenzothiazole derivative.[7]

Workflow Diagram: Microwave-Assisted Synthesis

Caption: Key steps in ultrasound-assisted benzothiazole synthesis.

Green Solvents and Catalyst-Free Approaches

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. [1]Water and glycerol are excellent examples of green solvents that have been successfully employed in benzothiazole synthesis. [5][10] Glycerol as a Green Solvent: Glycerol is non-toxic, biodegradable, has a high boiling point, and low vapor pressure, making it a safe and recyclable reaction medium. [5]It can also promote reactions by forming hydrogen bonds with reactants.

Experimental Protocol: Catalyst-Free Synthesis in Glycerol

This protocol outlines a simple and clean, one-pot synthesis at ambient temperature. [5] Materials:

-

2-Aminothiophenol

-

Aromatic aldehyde

-

Glycerol

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) in glycerol (5 mL).

-

Add 2-aminothiophenol (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 0.5 hours). [5]4. Monitor the reaction by TLC.

-

After the reaction is complete, add water to the mixture.

-

The solid product will precipitate. Collect the solid by filtration.

-

Wash the solid with water and then recrystallize from ethanol to obtain the pure product.

Catalyst-Free and Metal-Free Syntheses:

Several innovative methods have been developed that proceed without the need for any catalyst, further enhancing the green credentials of the synthesis. [11][12][13]These reactions are often driven by thermal energy, microwave irradiation, or the inherent reactivity of the starting materials under specific conditions. [11][14]Metal-free syntheses are particularly important in drug development to avoid metal contamination in the final active pharmaceutical ingredient. [15][16][17]

Comparative Data of Green Synthesis Methods

| Method | Typical Reaction Time | Temperature | Solvent | Catalyst | Yield Range | Key Advantages |

| Microwave-Assisted | 5-15 minutes [1][9] | 80-120°C [1][9] | Ethanol, Glycerol, or Solvent-free [1][7] | Often catalyst-free or mild catalyst [9] | 85-95% [1] | Rapid, high yields, energy efficient |

| Ultrasound-Assisted | 15-30 minutes [11] | Room Temperature [18][11] | Solvent-free or Water [18][11] | Recyclable catalysts (e.g., sulfated tungstate) [18] | 65-98% [18][11] | Energy efficient, mild conditions, simple work-up |

| Glycerol-Mediated | 0.5-2 hours [5] | Room Temperature [5] | Glycerol [5] | Catalyst-free [5] | ~92% [5] | Biodegradable solvent, simple, catalyst-free |

| Catalyst-Free (Water) | 1 hour [14] | 70°C (Microwave) | Water [14] | None | Near quantitative [14] | Environmentally benign, high yields |

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of benzothiazole derivatives is not merely an environmental consideration but a significant step towards more efficient, cost-effective, and safer chemical manufacturing. [1]The methods outlined in this guide—microwave-assisted synthesis, sonochemistry, and the use of green solvents—demonstrate that sustainable practices can lead to improved synthetic outcomes. For researchers and professionals in drug development, these protocols offer a pathway to reduce waste, conserve energy, and minimize the use of hazardous materials, all while producing high-purity compounds of significant pharmacological interest. [1]Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of bio-based starting materials, and the application of flow chemistry to further enhance the sustainability of benzothiazole synthesis.

References

-

GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (URL: [Link])

-

Pise, A. S., et al. Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Synthetic Communications, 2021. (URL: [Link])

-

SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. (URL: [Link])

-

Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 2012. (URL: [Link])

- Du, G., et al. METAL-FREE SYNTHESIS OF BENZOTHIAZOLES FROM DISULFIDES OF 2-AMINOBENZENETHIOL AND CARBOXYLIC ACID VIA PCl3-PROMOTED TANDEM REACTION. HETEROCYCLES, Vol. 91, No. 9, 2015.

-

Catalyst-Free Synthesis of Benzimidazole and Benzothiazole Derivatives by the Cleavage of the C–C Double Bond of 5-Arylidenepyrimidine-2,4,6- (1H,3H,5H)-triones. Ingenta Connect, 2018. (URL: [Link])

-

“ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR.org. (URL: [Link])

- Ranjbar-Karimi, R., et al. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research, 2016.

-

Zhao, P., et al. A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. (URL: [Link])

-

Microwave-Assisted, Solvent-Free Synthesis of Benzothiazoles Using a Bimetallic Fe–Al/Silica Heterogeneous Catalyst. Bentham Science Publisher, 2026. (URL: [Link])

-

Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 2020. (URL: [Link])

-

Benzothiazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO, 2023. (URL: [Link])

-

Gao, Y., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 2020. (URL: [Link])

-

Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 2020. (URL: [Link])

-

An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. (URL: [Link])

-

Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. Semantic Scholar. (URL: [Link])

-

A green protocol for one-pot three-component synthesis of 1-(benzothiazolylamino) methyl-2-naphthol catalyzed by oxalic acid. Semantic Scholar. (URL: [Link])

-

Lim, H-J., et al. Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science, 2008. (URL: [Link])

-

Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications, 2020. (URL: [Link])

-

Zhu, C., & Akiyama, T. One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides. Organic Chemistry Portal. (URL: [Link])

-

Panda, S. S., et al. Catalyst-free facile synthesis of 2-substituted benzothiazoles. Green Chemistry, 2013. (URL: [Link])

-

Praveen, C., et al. Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 2012. (URL: [Link])

-

A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus. National Institutes of Health, 2016. (URL: [Link])

-

Green Synthesis, Biological Evaluation of Newer Benzothiazole Derivatives. (URL: [Link])

-

Catalyst-free facile synthesis of 2-substituted benzothiazoles. RSC Publishing. (URL: [Link])

-

Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Taylor & Francis, 2021. (URL: [Link])

- Green ultrasound-assisted three-component click synthesis of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2,4-triazole conjugates and their antimicrobial evalu

-

Synthesis of benzothiazole derivatives under green conditions. ResearchGate. (URL: [Link])

-

One-pot Synthesis of Benzimidazoles and Benzothiazoles in the Presence of Fe(HSO4)(3) as a New and Efficient Oxidant. ResearchGate. (URL: [Link])

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing, 2025. (URL: [Link])

Sources

- 1. airo.co.in [airo.co.in]

- 2. jetir.org [jetir.org]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 5. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benthamscience.com [benthamscience.com]

- 10. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Catalyst-Free Synthesis of Benzimidazole and Benzothiazole Deriva...: Ingenta Connect [ingentaconnect.com]

- 13. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalyst-free facile synthesis of 2-substituted benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 17. scilit.com [scilit.com]

- 18. kjscollege.com [kjscollege.com]

Application Note: Crystallization Techniques for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing robust crystallization methods for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, a key intermediate in pharmaceutical synthesis. Recognizing that the crystalline form of an active pharmaceutical ingredient (API) or its precursors profoundly impacts solubility, stability, and bioavailability, this guide moves beyond simplistic protocols. It offers a detailed exploration of the principles and practices of crystallization, empowering researchers to rationally design and optimize crystallization processes. We will cover systematic solvent screening, elucidate the mechanisms and protocols for slow evaporation, cooling, and anti-solvent crystallization, and detail the essential analytical techniques for characterizing the resulting crystalline material.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a pivotal purification and particle engineering unit operation in the pharmaceutical industry. For a compound like N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, achieving a specific crystalline form is not merely about purification; it is about controlling the physicochemical properties that dictate its performance in downstream processes and, ultimately, its efficacy and safety as a drug substance. Different crystalline forms, or polymorphs, of the same compound can exhibit varied melting points, solubilities, and stability profiles, making polymorph screening and control a regulatory and scientific necessity.[1]

This application note serves as a practical guide for the laboratory-scale crystallization of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. The methodologies described herein are designed to be systematic, allowing for the reproducible generation of high-quality crystalline material suitable for further analysis and development.

Physicochemical Profile of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Table 1: Estimated Physicochemical Properties of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

| Property | Estimated Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₀H₁₀N₂OS | Based on chemical structure. |

| Molecular Weight | 206.27 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | ~180-215 | The related N-(1,3-benzothiazol-2-yl)acetamide has a melting point of 180-182 °C.[2] Aryl-substituted analogues show melting points in the 205-213 °C range.[3] Experimental determination is crucial. |

| Polarity | Moderately Polar | The presence of amide and benzothiazole moieties suggests moderate polarity, influencing solvent selection. |

| Solubility | To be determined experimentally | Expected to be soluble in polar organic solvents like alcohols, acetone, and ethyl acetate. Poorly soluble in water and non-polar solvents like hexane. |

The Cornerstone of Crystallization: Systematic Solvent Screening

The choice of solvent is the most critical parameter in a crystallization process.[4] A suitable solvent system will not only dissolve the compound at an appropriate concentration but also promote the formation of well-ordered crystals upon supersaturation. Given the lack of published solubility data for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, a systematic solvent screening is the mandatory first step.

Protocol 1: Small-Scale Solubility Determination

This protocol provides a straightforward method to assess the solubility of the target compound in a range of solvents.[5][6]

Objective: To identify suitable solvents for various crystallization techniques by qualitatively and quantitatively assessing solubility at ambient and elevated temperatures.

Materials:

-

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (ensure purity of >95%)

-

A selection of solvents (see Table 2)

-

Small vials (e.g., 2 mL) with caps

-

Magnetic stirrer and stir bars

-

Hot plate/stirrer

-

Analytical balance

-

Graduated pipettes or syringes

Procedure:

-

Weigh approximately 10 mg of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide into a small vial.

-

Add a small, measured volume (e.g., 0.1 mL) of the first solvent to be tested.

-

Stir the mixture vigorously at room temperature for 2-3 minutes.

-

Observe the vial. If the solid has completely dissolved, the compound is classified as "very soluble."

-

If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, with vigorous stirring after each addition, until the solid dissolves or a total volume of 2 mL has been added.

-

Record the total volume of solvent required to dissolve the compound.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while stirring to assess solubility at elevated temperatures. Note any temperature at which dissolution occurs.

-

Repeat this procedure for all solvents listed in Table 2.

Table 2: Suggested Solvents for Screening

| Solvent Class | Examples | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely to be good solvents, especially when heated.[2][7] |

| Ketones | Acetone, Methyl Ethyl Ketone | Potential for good solubility. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good candidates for moderate solubility. |

| Chlorinated | Dichloromethane, Chloroform | May show high solubility. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Potential for good solubility. |

| Aromatics | Toluene, Xylene | May require heating; could be useful as anti-solvents or in solvent mixtures. |

| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Likely to be very good solvents. |

| Hydrocarbons | n-Heptane, Hexane, Cyclohexane | Likely to be poor solvents (potential anti-solvents). |

| Water | Expected to be a very poor solvent (potential anti-solvent). |

Crystallization Methodologies: Protocols and Rationale

Based on the results of the solvent screening, appropriate crystallization techniques can be selected and optimized.

Slow Evaporation Crystallization

This technique is ideal for producing high-quality, single crystals for analysis, such as X-ray crystallography. It relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation and subsequent crystal growth.[8]

Principle: The slow rate of evaporation allows molecules to self-assemble into a thermodynamically stable crystal lattice, often resulting in larger and more perfect crystals.[9]

Protocol 2: Slow Evaporation

-

Select a solvent in which the compound is moderately to highly soluble at room temperature.

-

Prepare a saturated or near-saturated solution of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in the chosen solvent at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap that is not airtight or with parafilm containing a few pinholes. This allows for slow solvent evaporation.

-

Place the vial in a vibration-free location.

-

Monitor the vial over several days to weeks for crystal formation.

Figure 1: Workflow for Slow Evaporation Crystallization.

Cooling Crystallization

This is one of the most common and scalable crystallization methods in the pharmaceutical industry.[6] It is suitable for compounds that exhibit a significant increase in solubility with temperature.

Principle: A saturated solution is prepared at an elevated temperature. As the solution is cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.[7] The cooling rate is a critical parameter that influences crystal size and purity.[10]

Protocol 3: Controlled Cooling Crystallization

-

Select a solvent that shows a steep solubility curve with temperature (i.e., significantly higher solubility at elevated temperatures).

-

Prepare a saturated solution of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in the chosen solvent at an elevated temperature (e.g., 50-70 °C). Ensure all solid is dissolved.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. For larger, more uniform crystals, insulate the flask or use a programmable cooling bath. A slow cooling rate of 5-10 °C per hour is a good starting point.

-

For maximum yield, the solution can be further cooled in an ice bath or refrigerator after reaching room temperature.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Figure 2: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible.[11] It is a rapid and effective method for inducing crystallization.[12]

Principle: The addition of a second solvent (the "anti-solvent") to a solution of the compound reduces the overall solubility of the solute, thereby inducing supersaturation and crystallization.[13] The rate of addition and the degree of mixing are critical parameters.

Protocol 4: Anti-Solvent Addition

-

Dissolve N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in a "good" solvent to form a concentrated solution.

-

Filter the solution to remove any particulates.

-

Slowly add a miscible "poor" solvent (the anti-solvent) to the solution while stirring. The anti-solvent should be added dropwise.

-

Continue adding the anti-solvent until the solution becomes cloudy (the cloud point), indicating the onset of nucleation.

-

At this point, you can either stop the addition and allow the crystals to grow or continue adding the anti-solvent slowly to maximize the yield.

-

Stir the resulting slurry for a period (e.g., 1-2 hours) to allow for crystal growth and equilibration.

-

Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent or with the pure anti-solvent, and dry.

Figure 3: Workflow for Anti-Solvent Crystallization.

Characterization of Crystalline Forms

Once crystals have been obtained, it is imperative to characterize them to determine their form, purity, and thermal properties. A combination of analytical techniques is often required for a comprehensive understanding.[14]

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for identifying crystalline phases.[1] Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint" for that specific polymorph.

-

Principle: X-rays are diffracted by the crystal lattice, and the angles and intensities of the diffracted beams are measured. The resulting pattern is characteristic of the crystal structure.

-

Application: To identify the polymorphic form of the crystallized material and to assess its crystallinity. Amorphous material will not produce sharp peaks.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and to detect phase transitions.[15]

-

Principle: As the sample is heated, it undergoes thermal events (like melting) that are either endothermic (absorb heat) or exothermic (release heat). These events are recorded as peaks in the DSC thermogram.

-

Application: To determine the melting point and purity of the crystalline sample. Different polymorphs will typically have different melting points and may show solid-solid phase transitions.[16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. Mass loss can indicate desolvation (loss of solvent) or decomposition.

-

Application: To determine if the crystalline form is a solvate or a hydrate by quantifying the amount of solvent lost upon heating.[16]

Table 3: Summary of Analytical Techniques for Crystal Characterization

| Technique | Information Provided | Key Application for this Compound |

| PXRD | Crystalline "fingerprint," polymorphism, degree of crystallinity.[1] | Primary tool for identifying and distinguishing between different crystalline forms. |

| DSC | Melting point, enthalpy of fusion, phase transitions.[15] | To confirm the identity and purity of a crystalline form and to study its thermal stability. |

| TGA | Mass loss upon heating, solvent/water content.[14] | To determine if the obtained crystals are solvates or hydrates. |

| Microscopy | Crystal habit (shape), size, and morphology. | Visual confirmation of crystallinity and assessment of particle characteristics. |

Conclusion and Forward Look

The protocols and methodologies outlined in this application note provide a robust framework for the systematic development of crystallization processes for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. By beginning with a comprehensive solvent screen and proceeding with rationally selected crystallization techniques, researchers can effectively control the solid-state form of this important pharmaceutical intermediate. Subsequent characterization using orthogonal analytical techniques such as PXRD, DSC, and TGA is essential for validating the crystalline form and ensuring its suitability for further drug development activities. This structured approach not only enhances the probability of success but also builds a deep understanding of the material's solid-state properties, which is invaluable for process scale-up and regulatory filings.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

BIA. (2022). Crystallisation in pharmaceutical processes. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- Unknown Source.

-

Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, C80, 337–342. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. PubMed Central. [Link]

-

ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

-

International Journal of Research in Engineering and Science (IJRES). (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1860. [Link]

-

MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 266. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(1,3-Benzothiazol-2-yl)acetamide. PubMed Central. [Link]

-

MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. [Link]

-

Malvern Panalytical. (2022). How complementary techniques boost XRPD in solid form analysis. [Link]

-

J-Stage. (n.d.). Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

-

RM@Schools. Antisolvent Crystallization. [Link]

-

ResearchGate. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. [Link]

-

TA Instruments. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. [Link]

-

MDPI. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Solvent selection for reaction of 2-amino-6-methylbenzothiazole with acetyl chloride

Application Note: Solvent System Optimization for the

Executive Summary

The acylation of 2-amino-6-methylbenzothiazole (1 ) with acetyl chloride (2 ) is a pivotal step in synthesizing pharmacophores for antimicrobial and antitumor drug discovery. While the reaction appears trivial, the heterocyclic nitrogen and the electron-withdrawing nature of the benzothiazole ring create specific solubility and reactivity challenges. This guide compares three solvent systems—Dichloromethane (DCM)/Base , Toluene (Reflux) , and Aqueous Brine (Green) —providing researchers with a decision matrix based on scale, purity requirements, and environmental impact.

Reaction Overview & Mechanistic Insight

The transformation involves the nucleophilic attack of the exocyclic amine of the benzothiazole substrate onto the carbonyl carbon of acetyl chloride.

-

Substrate: 2-Amino-6-methylbenzothiazole (Weak nucleophile due to resonance delocalization into the heterocycle).

-

Reagent: Acetyl Chloride (Highly reactive electrophile).

-

Byproduct: Hydrogen Chloride (HCl).

Critical Challenge: The generated HCl will protonate unreacted starting material (1 ), rendering it non-nucleophilic and stalling the reaction at ~50% conversion if not scavenged.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of N-acylation. Effective solvent selection must facilitate the "Scavenging" step to prevent acid-induced stalling.

Solvent Selection Matrix

The choice of solvent dictates the workup efficiency and yield.

| Parameter | System A: DCM / Et₃N | System B: Toluene / Reflux | System C: Brine / Acetate |

| Type | Homogeneous / Basic | Heterogeneous / Thermal | Biphasic / Green |

| Solubility (SM) | High | Low (Hot only) | Insoluble (Suspension) |

| Solubility (Prod) | High | Low (Precipitates) | Insoluble |

| HCl Removal | Chemical (Et₃N·HCl) | Thermal (Gas) / Physical | Buffer (NaOAc) |

| Primary Benefit | Highest Purity | Easiest Workup | Eco-Friendly |

| Drawback | Chlorinated waste | High temp required | Hydrolysis risk |

Detailed Protocols

Protocol A: The "Gold Standard" (High Purity/Lab Scale)

Best for: Small scale (<5g), kinetic studies, or when high solubility is required.

Reagents:

-

2-Amino-6-methylbenzothiazole (1.0 eq)

-

Dichloromethane (DCM), Anhydrous (10 mL/g of substrate)

-

Triethylamine (Et₃N) (1.2 eq)

-

Acetyl Chloride (1.1 eq)

Procedure:

-

Dissolution: In a round-bottom flask under nitrogen, dissolve the benzothiazole in anhydrous DCM.

-

Base Addition: Add Et₃N. The solution may darken slightly. Cool to 0°C.

-

Acylation: Add Acetyl Chloride dropwise over 15 minutes. Caution: Exothermic.

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

-

Workup:

-

Wash reaction mixture with water (2x) to remove Et₃N·HCl salts.

-

Wash with sat. NaHCO₃ to remove traces of acid.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol if necessary.

Protocol B: The "Process Chemistry" Method (Scale-Up)

Best for: Large scale (>10g), avoiding chromatography.

Reagents:

-

2-Amino-6-methylbenzothiazole (1.0 eq)

-

Toluene (Dry) (8 mL/g)

-

Acetyl Chloride (1.2 eq)[2]

-

Optional: Pyridine (catalytic, 0.1 eq)

Procedure:

-

Suspension: Suspend the amine in Toluene.

-

Addition: Add Acetyl Chloride at RT.

-

Reflux: Heat the mixture to reflux (110°C). The amine will dissolve as it reacts, and HCl gas will be evolved (use a scrubber).

-

Precipitation: As the reaction proceeds, the less soluble amide product often begins to crystallize out of the hot/cooling toluene.

-

Isolation: Cool to 0°C. Filter the solid directly. Wash with cold toluene and hexanes.

-

Yield: Typically >85% with high purity, as impurities remain in the mother liquor.

Protocol C: The "Green" Variant (Aqueous Media)

Best for: Sustainability compliance, rapid synthesis.[3]

Concept: Utilizing the "Interfacial" reaction rate which outcompetes hydrolysis. Reagents: Brine (Sat. NaCl), Sodium Acetate (1.5 eq), Acetyl Chloride.

Procedure:

-

Dissolve Sodium Acetate in Brine.

-

Add 2-Amino-6-methylbenzothiazole (it will not dissolve; vigorous stirring is required).

-

Add Acetyl Chloride dropwise.

-

Mechanism: The high ionic strength of brine forces the organic reactants together (hydrophobic effect), and the acetate buffers the HCl immediately.

-

Isolation: Filter the resulting solid precipitate. Wash with water.[4][5][6]

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or sticky solids.

Figure 2: Troubleshooting logic for acylation issues.

References

-

Bhat, K. S., et al. "Synthesis and antimicrobial activity of some new benzothiazole derivatives." Journal of Chemical Sciences, vol. 125, no. 3, 2013, pp. 607–613. (Describes the brine/acetate green chemistry approach). Link

-

Organic Syntheses. "2-Amino-6-methylbenzothiazole." Organic Syntheses, Coll. Vol. 3, p. 76, 1955. (Foundational data on the substrate).[1][2][5][7][8][9][10][11] Link

-

BenchChem. "Solubility profile of benzothiazole derivatives." BenchChem Technical Guides, 2025. (Solubility data for chlorinated vs. non-polar solvents). Link

-

Sigma-Aldrich. "Product Specification: 2-Amino-6-methylbenzothiazole." MilliporeSigma Technical Data, 2024. Link

Sources

- 1. ijirset.com [ijirset.com]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Welcome to the technical support center for the purification of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity of this compound through recrystallization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to Recrystallization of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide